3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, an amino group, an ethyl group, a fluorophenyl group, and a carboxamide group
Preparation Methods
The synthesis of 3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: The synthesis begins with the formation of the thienoquinoline core through a cyclization reaction involving a suitable precursor, such as 2-aminobenzothiophene and an appropriate aldehyde or ketone.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, typically using an amine reagent under basic conditions.
Ethylation: The ethyl group is introduced via an alkylation reaction, using an ethyl halide in the presence of a base.
Fluorophenyl Substitution: The fluorophenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a fluorophenylboronic acid and a suitable palladium catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, using an appropriate amine and a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield, reduce costs, and ensure scalability.
Chemical Reactions Analysis
3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, amines, and alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with various aryl or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide can be compared with other similar compounds, such as:
Thienoquinoline Derivatives: These compounds share the thienoquinoline core but differ in the functional groups attached. They may have similar chemical properties but different biological activities.
Fluorophenyl Compounds: Compounds containing the fluorophenyl group may have similar chemical reactivity but different overall properties due to variations in the rest of the molecule.
Carboxamide Compounds: Compounds with the carboxamide group may have similar interactions with biological targets but differ in their overall efficacy and specificity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-amino-4-ethyl-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-4-11-16-14(9-22(2,3)10-15(16)27)26-21-17(11)18(24)19(29-21)20(28)25-13-8-6-5-7-12(13)23/h5-8H,4,9-10,24H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQQXEPAXNDOCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)NC4=CC=CC=C4F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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